molecular formula C10H13BF3KO B1387924 Potassium (4-butoxyphenyl)trifluoroborate CAS No. 850623-61-9

Potassium (4-butoxyphenyl)trifluoroborate

Cat. No.: B1387924
CAS No.: 850623-61-9
M. Wt: 256.12 g/mol
InChI Key: UEVIEKRZQJRPGE-UHFFFAOYSA-N
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Description

Potassium (4-butoxyphenyl)trifluoroborate is a chemical compound with the molecular formula C10H13BF3KO . It is a solid substance at room temperature .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of potassium trifluoroborates often employs trialkylboranes as the nucleophilic partner because they are easily accessed via hydroboration reactions of the corresponding alkenes with dialkylboranes .


Molecular Structure Analysis

The molecular structure of this compound consists of a potassium ion (K+) and a (4-butoxyphenyl)trifluoroborate ion (C10H13BF3O-) . The InChI code for this compound is 1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9 (5-7-10)11 (12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are used in Suzuki-Miyaura cross-coupling reactions . The reaction is advantageous because the byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 256.12 . The compound is stable in an inert atmosphere and at room temperature .

Scientific Research Applications

Improved Synthesis Techniques

The development of improved synthesis techniques for potassium trifluoroborate compounds has been a focus of research. For instance, Molander and Hoag (2003) outlined an enhanced synthesis method for potassium (trifluoromethyl)trifluoroborate, achieving an 85% overall yield. This scalable process suggests potential for efficient production of similar compounds, including potassium (4-butoxyphenyl)trifluoroborate (Molander & Hoag, 2003).

Application in Organic Synthesis

Potassium trifluoroborates, including variants like this compound, are utilized in various organic synthesis reactions. For example, Molander and Petrillo (2006) demonstrated the oxidation of organotrifluoroborates containing hydroxyl groups, which were then used in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006). Similarly, Molander and Rivero (2002) found that potassium alkenyltrifluoroborates could effectively engage in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates (Molander & Rivero, 2002).

Novel Synthesis Pathways

Research has also explored new synthesis pathways involving potassium trifluoroborates. Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This method presented a stable, easy-to-handle crystalline salt, indicating potential for similar potassium trifluoroborate compounds (Knauber et al., 2011).

Applications in Cross-Coupling Reactions

Potassium trifluoroborates are key components in cross-coupling reactions. Alacid and Nájera (2008) reported the use of potassium aryltrifluoroborates in cross-coupling with aryl and heteroaryl chlorides, indicating the versatility of these compounds in organic chemistry (Alacid & Nájera, 2008).

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of potassium trifluoroborates is another area of interest. Kim et al. (2013) prepared a novel series of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates, showcasing the potential for creating diverse derivatives of potassium trifluoroborate compounds for specific applications (Kim et al., 2013).

Mechanism of Action

The ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value in complex molecule synthesis . Potassium alkyltrifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .

Safety and Hazards

Potassium (4-butoxyphenyl)trifluoroborate is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are expected to find increasing use in the synthesis of complex molecules due to their stability and reactivity . The development of new synthetic methods using these reagents is an active area of research .

Properties

IUPAC Name

potassium;(4-butoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIEKRZQJRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660119
Record name Potassium (4-butoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-61-9
Record name Potassium (4-butoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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